molecular formula C9H12BFO3 B1340016 2-Fluoro-5-isopropoxyphenylboronic acid CAS No. 849062-30-2

2-Fluoro-5-isopropoxyphenylboronic acid

Cat. No. B1340016
M. Wt: 198 g/mol
InChI Key: IEBGLDYEUYTUMZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-isopropoxyphenylboronic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluoro-substituted phenylboronic acids and their properties, which can provide insights into the characteristics of the compound . These fluoro-substituted phenylboronic acids are of interest due to their potential applications in drug synthesis and their unique chemical properties .

Synthesis Analysis

The synthesis of fluoro-substituted phenylboronic acids typically involves the use of halogenated starting materials and boronic acid derivatives. For example, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid was achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with optimized reaction conditions to improve yields . Although the exact synthesis of 2-fluoro-5-isopropoxyphenylboronic acid is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluoro-substituted phenylboronic acids has been characterized using various techniques such as NMR and X-ray diffraction. These studies reveal the influence of the fluorine substituent on the molecular conformation and the tautomeric equilibrium between the boronic acid and the corresponding benzoxaborole forms . The position of the fluorine atom can significantly affect the properties and reactivity of these compounds.

Chemical Reactions Analysis

Fluoro-substituted phenylboronic acids are reactive intermediates in various chemical reactions, including the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The presence of the fluorine atom can enhance the reactivity of these compounds in such coupling reactions . Additionally, the tautomeric equilibrium between the boronic acid and benzoxaborole forms can be relevant to their biological activity, as seen in the case of antifungal agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted phenylboronic acids are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to an increase in acidity and affect the compound's solubility and stability . The antimicrobial activity of these compounds has been investigated, with some showing moderate action against various microorganisms, suggesting potential applications as antibacterial agents .

Scientific Research Applications

Antifungal Activity

2-Fluoro-5-isopropoxyphenylboronic acid and its derivatives have shown promising antifungal properties. For instance, certain fluoro-2-formylphenylboronic acids demonstrate significant activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. This includes antifungal potency comparable to known drugs like Tavaborole (AN2690), with specific fluorine substituents playing a key role in the activity observed (Borys et al., 2019).

Cancer Research

In the realm of experimental oncology, certain phenylboronic acid and benzoxaborole derivatives, including those related to 2-fluoro-5-isopropoxyphenylboronic acid, have been evaluated for their antiproliferative potential. They are observed to induce apoptosis in cancer cells like A2780 ovarian cancer cells. This is particularly significant as these compounds offer a cell cycle-specific mode of action, indicating a new class of potential anticancer agents (Psurski et al., 2018).

Fluorescence Quenching Mechanisms

Research has been conducted on the fluorescence quenching mechanisms of certain boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid. These studies provide insights into the interaction of these compounds with quenchers like aniline, leading to a better understanding of their potential applications in fluorescence-based detection methods (Geethanjali et al., 2015).

Synthesis and Properties

The synthesis and properties of various fluoro-substituted 2-formylphenylboronic acids, closely related to 2-fluoro-5-isopropoxyphenylboronic acid, have been extensively studied. These studies focus on their molecular structure, tautomeric equilibria, and how the fluorine substituents impact their properties. This research is crucial for understanding the chemical behavior and potential applications of these compounds (Kowalska et al., 2016).

Biocatalytic Synthesis

Innovations in biocatalytic synthesis methods have been developed for compounds like 2-fluoro-3-hydroxypropionic acid, which share similarities with 2-fluoro-5-isopropoxyphenylboronic acid. This approach, using E. coli for synthesis, represents a significant advancement in the field of biotechnology, highlighting the potential for creating new fluorine-containing compounds with varied applications (Liu et al., 2022).

Glucose Sensing

Research on glucose sensing technologies has incorporated the use of fluorine-containing phenylboronic acids. These compounds, including those similar to 2-fluoro-5-isopropoxyphenylboronic acid, demonstrate potential for sensitive and selective glucose detection, a critical aspect in diabetes management (Bao et al., 2021).

Safety And Hazards

While specific safety and hazard information for “2-Fluoro-5-isopropoxyphenylboronic acid” is not available, general precautions should be taken while handling it. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment .

properties

IUPAC Name

(2-fluoro-5-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBGLDYEUYTUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584483
Record name {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-isopropoxyphenylboronic acid

CAS RN

849062-30-2
Record name {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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